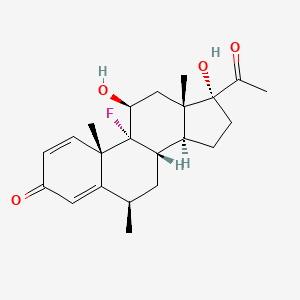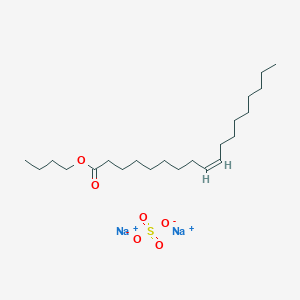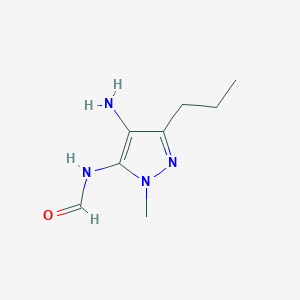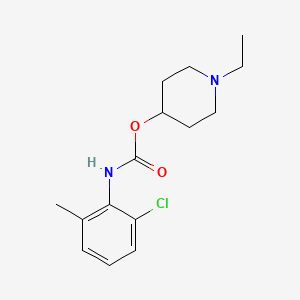
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrimidinone core substituted with amino, benzylthio, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone typically involves the reaction of 6-aminothiouracil with benzyl bromide in the presence of a base such as sodium hydroxide. This is followed by treatment with potassium thiocyanate in a mixture of pyridine and bromine in dimethylformamide (DMF) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the pyrimidinone core or the benzylthio group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidinone core.
Wissenschaftliche Forschungsanwendungen
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as tumor growth suppression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-2-phenylbenzothiazole: Known for its antitumor properties and studied extensively for its biological activities.
6-amino-2-cyanobenzothiazole: Used in bioluminescent imaging and bioorthogonal ligations.
6-amino-5-carboxamidouracils: Important for the synthesis of substituted xanthines, which have various biological activities.
Uniqueness
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzylthio group, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C17H15N3OS |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-amino-2-benzylsulfanyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H15N3OS/c18-15-14(13-9-5-2-6-10-13)16(21)20-17(19-15)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,18,19,20,21) |
InChI-Schlüssel |
GNFKDFXYMIFLAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)

![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)


![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)


![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)



